Cyclo(methyltauryl-phenylalanyl-proline)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126370-66-9 |
|---|---|
Molecular Formula |
C17H23N3O4S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(7S,12aR)-7-benzyl-2-methyl-5,5-dioxo-3,4,6,7,10,11,12,12a-octahydropyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-19-10-11-25(23,24)18-14(12-13-6-3-2-4-7-13)16(21)20-9-5-8-15(20)17(19)22/h2-4,6-7,14-15,18H,5,8-12H2,1H3/t14-,15+/m0/s1 |
InChI Key |
HNKPSCFTSSIEQN-LSDHHAIUSA-N |
Isomeric SMILES |
CN1CCS(=O)(=O)N[C@H](C(=O)N2CCC[C@@H]2C1=O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1CCS(=O)(=O)NC(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Design for Cyclo Methyltauryl Phenylalanyl D Proline
Overview of General Cyclic Peptide Synthesis Strategies
Cyclic peptides offer several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor binding affinity, and improved bioavailability, largely due to their constrained conformational flexibility. mdpi.com The synthesis of these molecules can be broadly categorized into several key strategies, each with its own set of advantages and challenges.
Solution-Phase and Hybrid Synthesis Approaches for Cyclic Peptides
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production. In this approach, all reactions occur in a homogeneous solution. For cyclization, the linear peptide is first synthesized and purified, then subjected to cyclization conditions in solution. A key challenge is the need for high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Hybrid approaches combine the strengths of both SPPS and solution-phase methods. In a common hybrid strategy, protected peptide fragments are synthesized using SPPS, cleaved from the resin, and then condensed together in solution to form the full-length linear peptide. The final cyclization step is then performed in solution. nih.gov This method is particularly useful for the synthesis of large and complex cyclic peptides, as it allows for the purification of intermediate fragments, simplifying the final purification process.
Innovations in Automated Platforms and Microwave-Assisted Synthesis for Peptide Production
Modern peptide synthesis has been significantly enhanced by technological innovations. Automated peptide synthesizers have streamlined the repetitive steps of SPPS, enabling high-throughput production with high precision and reproducibility. researchgate.net
Microwave-assisted peptide synthesis (MW-SPPS) has revolutionized the field by dramatically reducing synthesis times and improving the efficiency of both coupling and deprotection steps. Microwave energy provides rapid and uniform heating of the reaction mixture, which can help overcome steric hindrance and reduce aggregation, leading to higher purity of the crude product. springernature.com This technology is applicable to the synthesis of both linear precursors and the on-resin cyclization step itself, making the production of complex cyclic peptides faster and more efficient.
Directed Synthesis of Cyclo(methyltauryl-phenylalanyl-D-proline)
The synthesis of Cyclo(methyltauryl-phenylalanyl-D-proline) presents unique challenges due to the presence of an N-methylated taurine (B1682933) residue, which forms a sulfonamide bond, and a D-proline residue. A directed synthesis would likely employ a combination of specialized building blocks and modified SPPS protocols.
Application of Amino-Acyl Incorporation Methodologies to Sulfonamido Peptides
The incorporation of a sulfonamide bond in place of a standard amide bond requires a departure from conventional peptide coupling chemistry. Sulfonopeptides, or peptidosulfonamides, can be synthesized by coupling a pre-formed amino acid or peptide with an aminoalkanesulfonyl chloride.
For the target molecule, a plausible strategy involves the synthesis of a linear precursor on a solid support. This could be achieved by:
Starting with a resin-bound D-proline.
Coupling Fmoc-L-phenylalanine using standard SPPS conditions.
After deprotection of the phenylalanine N-terminus, the final coupling step would involve reacting the free amine with a suitably protected N-methyltauryl chloride (N-methyl-2-aminoethanesulfonyl chloride).
This approach creates the required linear sulfonamido peptide precursor on the solid support. The synthesis of cyclic peptidosulfonamides has been successfully demonstrated using solid-phase protocols followed by cyclization in solution, indicating the feasibility of this strategy. nih.gov
Design of Precursors and Chemical Transformations for Methyltauryl and D-Proline Residues
Methyltauryl Residue: The N-methyltaurine (2-(methylamino)ethanesulfonic acid) component requires specific precursor design. Two main routes can be considered:
On-resin N-methylation: A taurine residue could be incorporated into the peptide chain, followed by N-methylation on the solid support. Simplified methods for on-resin N-methylation have been developed that are applicable to various amino acids and can be performed efficiently. researchgate.netspringernature.com
Pre-synthesized Building Block: A more direct approach involves the synthesis of an Fmoc-protected N-methyltaurine building block. This precursor would then be used in the SPPS workflow. While requiring more initial solution-phase synthesis, this method can offer better control and avoid potential side reactions associated with on-resin modifications.
D-Proline Residue: The inclusion of a D-proline residue is a key design feature. D-amino acids are known to induce specific secondary structures, particularly β-turns, which can pre-organize the linear peptide into a conformation that is favorable for cyclization, thereby increasing the efficiency of the ring-closing step. lifetein.comresearchgate.net D-Proline is particularly effective at promoting turn structures. lifetein.com
The synthesis would proceed by incorporating Fmoc-D-Proline-OH into the SPPS sequence using standard coupling protocols. Recent advancements, such as the "proline editing" technique, allow for the incorporation of hydroxyproline (B1673980) which can then be chemically modified on-resin to create a wide variety of proline analogs, demonstrating the versatility of proline chemistry in peptide synthesis. nih.govnih.gov
Final Cyclization: Once the linear precursor (methyltauryl-phenylalanyl-D-proline) is assembled on the resin, the final cyclization would be performed. This would likely be a head-to-tail macrolactamization, forming an amide bond between the D-proline's carboxylic acid and the N-methyl group of the taurine residue. This step could be performed either on-resin or, after cleavage, in solution under high-dilution conditions to yield the final target compound, Cyclo(methyltauryl-phenylalanyl-D-proline).
Stereochemical Control and Regioselectivity in Cyclic Peptide Construction
The construction of cyclic peptides such as Cyclo(methyltauryl-phenylalanyl-D-proline) necessitates precise control over both the stereochemistry of the constituent amino acid residues and the regioselectivity of the cyclization step. These factors are critical in defining the peptide's three-dimensional conformation, which in turn dictates its biological activity.
Stereochemical Control: The stereochemistry of the chiral centers within the peptide backbone is fundamental to its final structure. The inclusion of a D-amino acid, such as D-proline in the target molecule, is a common strategy to induce specific conformational constraints. D-amino acids can promote the formation of β-turns, which are crucial for pre-organizing the linear precursor into a conformation that is favorable for cyclization. nih.gov The proline residue itself, whether in L- or D-configuration, introduces a rigid kink in the peptide chain, further restricting conformational freedom. The stereochemistry of the phenylalanine and the methyltaurine precursors must also be strictly controlled during synthesis to prevent the formation of diastereomeric mixtures, which are often difficult to separate and can exhibit different biological properties. nih.gov
During peptide synthesis, particularly during the coupling steps, there is a risk of racemization, the conversion of a stereochemically pure amino acid into a mixture of D and L isomers. This is especially a concern for the activated C-terminal amino acid during cyclization. To mitigate this, chemists employ various strategies, including the use of specific coupling reagents like HATU or HCTU in combination with additives such as HOBt or HOAt, which are known to suppress racemization. creative-peptides.com The choice of solvent and reaction temperature also plays a significant role in maintaining the stereochemical integrity of the amino acid residues throughout the synthesis.
Regioselectivity: Regioselectivity refers to the control of the site of bond formation during the cyclization of the linear peptide precursor. For a simple head-to-tail cyclization, as is the case for Cyclo(methyltauryl-phenylalanyl-D-proline), the primary challenge is to favor intramolecular cyclization over intermolecular oligomerization. This is typically achieved by performing the cyclization reaction under high-dilution conditions, which statistically favors the intramolecular reaction.
However, if the peptide chain were to contain amino acids with reactive side chains (e.g., lysine (B10760008), aspartic acid, glutamic acid), the issue of regioselectivity becomes more complex. In such cases, orthogonal protecting groups are essential. These are protecting groups that can be removed under different chemical conditions, allowing for the specific deprotection of the functional groups intended for cyclization while the side chains remain protected. For instance, if a lysine residue were present, its side-chain amino group would need to be protected with a group that is stable under the conditions required for the removal of the N-terminal and C-terminal protecting groups of the linear peptide, thus ensuring that cyclization occurs only between the desired termini. nih.gov In the synthesis of the target compound, the sulfonyl group of methyltaurine is unreactive under standard peptide coupling and cyclization conditions, simplifying the regioselectivity aspect.
Recent advances in synthetic methodologies have also introduced enzymatic and chemo- and regioselective chemical ligation strategies that offer exquisite control over cyclization. creative-peptides.comacs.org For example, palladium-catalyzed C(sp³)–H activation can create unique hydrocarbon linkages, highlighting the regioselectivity of modern synthetic methods. rsc.orgrsc.org
Challenges in Synthesis and Strategies for Enhanced Yields and Purity
The synthesis of cyclic peptides, including Cyclo(methyltauryl-phenylalanyl-D-proline), is fraught with challenges that can impact both the yield and purity of the final product. Overcoming these hurdles requires careful planning and execution of the synthetic strategy.
Common Synthesis Challenges:
| Challenge | Description |
| Low Cyclization Yields | The linear peptide precursor may exist in numerous conformations, only a fraction of which are amenable to cyclization. This conformational flexibility can lead to a high activation energy barrier for the cyclization step, resulting in low yields. |
| Intermolecular Side Reactions | At high concentrations, the linear peptide precursors can react with each other to form linear or cyclic oligomers, which reduces the yield of the desired monomeric cyclic peptide and complicates purification. |
| Racemization | As mentioned previously, the activation of the C-terminal carboxyl group for cyclization can lead to the loss of stereochemical integrity at the C-terminal amino acid residue. conceptlifesciences.com |
| Ring Strain | For smaller cyclic peptides, significant ring strain can make the cyclization process thermodynamically unfavorable. gyrosproteintechnologies.com |
| Aggregation | Aggregation-prone sequences, particularly those rich in hydrophobic residues like phenylalanine, can lead to poor solubility and incomplete reactions, especially during solid-phase peptide synthesis (SPPS). creative-peptides.combiosynth.com |
| Purification Difficulties | The crude product of a cyclization reaction is often a complex mixture of the desired cyclic peptide, unreacted linear precursor, oligomers, and diastereomers. Separating the target compound from these impurities can be challenging, often requiring multiple chromatographic steps. conceptlifesciences.comnih.gov |
Strategies for Enhanced Yields and Purity:
To address these challenges, a variety of strategies have been developed to optimize the synthesis of cyclic peptides.
Conformational Pre-organization: The incorporation of turn-inducing elements like D-amino acids or proline residues helps to pre-organize the linear peptide into a conformation that is conducive to cyclization, thereby lowering the entropic penalty of the ring-closing step and increasing the cyclization yield. nih.gov The use of N-methylated amino acids can also serve this purpose.
High-Dilution Conditions: Performing the cyclization step at very low concentrations (typically in the millimolar range) favors the intramolecular reaction over intermolecular oligomerization, thus increasing the yield of the desired cyclic monomer.
Optimized Coupling Reagents: The use of modern, highly efficient coupling reagents such as HATU, HCTU, or COMU can improve the efficiency of the cyclization reaction and minimize side reactions. creative-peptides.com The choice of coupling reagent can also be critical in suppressing racemization.
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid-phase resin can take advantage of the "pseudo-dilution" effect of the resin, which mimics high-dilution conditions and can suppress intermolecular side reactions. nih.govconceptlifesciences.com This approach also simplifies the purification process, as many of the side products can be washed away before the cyclic peptide is cleaved from the resin.
Advanced Purification Techniques: The purification of cyclic peptides has been significantly improved by the advent of advanced chromatographic techniques. High-performance liquid chromatography (HPLC), often in a reversed-phase mode, is the most common method for purifying cyclic peptides to a high degree. creative-peptides.com In some cases, multiple chromatographic steps with different separation principles may be necessary to achieve the desired purity. nih.gov
Enzymatic Cyclization: The use of enzymes, such as thioesterases, can offer high chemo- and regioselectivity in cyclization reactions, often leading to higher yields and purity compared to purely chemical methods. creative-peptides.comacs.org
The successful synthesis of Cyclo(methyltauryl-phenylalanyl-D-proline) would likely involve a combination of these strategies, such as solid-phase synthesis of the linear precursor, incorporation of D-proline to facilitate cyclization, the use of a high-efficiency, low-racemization coupling reagent for the ring-closing step performed under high-dilution or on-resin conditions, and finally, purification by HPLC.
Comprehensive Structural and Conformational Elucidation of Cyclo Methyltauryl Phenylalanyl D Proline
Experimental Spectroscopic Techniques for Structural Characterization
A multi-pronged approach utilizing various spectroscopic methods is essential for a thorough structural and conformational analysis of Cyclo(methyltauryl-phenylalanyl-D-proline). Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the solution-state conformation, while X-ray crystallography provides an unambiguous determination of the solid-state structure.
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information regarding the connectivity, configuration, and conformation of molecules in solution. For cyclic peptides, NMR is instrumental in defining the intricacies of the peptide backbone and the orientation of the amino acid side chains.
The presence of a proline residue in a peptide sequence introduces the possibility of cis/trans isomerism about the X-Pro peptide bond. In the case of Cyclo(methyltauryl-phenylalanyl-D-proline), the Phe-D-Pro and D-Pro-MeTau amide bonds can exist in either a cis or trans conformation. The energy barrier to rotation around the amide bond is significant, often leading to slow exchange on the NMR timescale and the observation of distinct sets of resonances for each isomer.
The chemical shifts of the proline carbon atoms, particularly the β-carbon (Cβ) and γ-carbon (Cγ), are exquisitely sensitive to the conformation of the X-Pro peptide bond. nih.gov A significant difference in the chemical shifts of Cβ and Cγ is indicative of the specific isomer present. Generally, for a trans X-Pro bond, the Δ(δCβ - δCγ) value is larger compared to that of a cis bond.
Table 1: Typical ¹³C Chemical Shift Differences (Δδ in ppm) for Proline Carbons in cis and trans X-Pro Peptide Bonds
| Isomer | Δ(δCβ - δCγ) (ppm) |
| trans | ~5-10 |
| cis | ~1-4 |
Note: The exact values are dependent on the specific peptide and solvent conditions.
For Cyclo(methyltauryl-phenylalanyl-D-proline), analysis of the ¹³C NMR spectrum would allow for the determination of the major and minor conformations arising from isomerism at the Phe-D-Pro and D-Pro-MeTau junctions. The relative integration of the signals corresponding to each isomer can provide a quantitative measure of their populations in solution. nih.gov
Two-dimensional (2D) NMR experiments are indispensable for the complete assignment of proton and carbon resonances and for the elucidation of the solution-state conformation. A suite of homonuclear and heteronuclear experiments is typically employed.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. It is crucial for identifying the spin systems of the individual amino acid residues.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a residue, from the amide proton to the side-chain protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. It is essential for assigning the carbon and nitrogen resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and heteronuclei (typically 2-3 bonds), which is useful for confirming assignments and identifying connectivities across peptide bonds.
By combining the distance restraints from NOESY/ROESY with dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα)), a family of solution structures can be calculated using molecular dynamics and simulated annealing protocols. rsc.org
Table 2: Key NOE/ROE Correlations for Conformational Analysis of Cyclo(methyltauryl-phenylalanyl-D-proline)
| Correlation Type | Structural Information |
| Hα(i) - HN(i+1) | Defines the ψ dihedral angle |
| HN(i) - HN(i+1) | Indicates β-turn or helical structures |
| Hα(i) - Hβ(i) | Defines the χ¹ dihedral angle |
| Hα(Phe) - Hδ(D-Pro) | Constrains the Phe-D-Pro peptide bond conformation |
| HN(MeTau) - Hδ(D-Pro) | Constrains the D-Pro-MeTau peptide bond conformation |
Commonly used solvents for such studies include:
Chloroform-d (CDCl₃): A non-polar, aprotic solvent that mimics the hydrophobic interior of a biological membrane.
Acetonitrile-d₃ (CD₃CN): A polar, aprotic solvent.
Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent that is a strong hydrogen bond acceptor.
Water (H₂O/D₂O): The biologically relevant solvent.
By comparing the NMR data, particularly chemical shifts and NOE patterns, across these solvents, one can identify stable conformational features and regions of flexibility. rsc.org For instance, the temperature dependence of the amide proton chemical shifts in a hydrogen-bonding solvent like DMSO-d₆ can be used to identify protons involved in intramolecular hydrogen bonds, which are key elements of secondary structures like β-turns. rsc.orgresearchgate.net
For more complex NMR studies, especially for larger cyclic peptides or for investigating specific interactions, isotopic labeling with ¹³C and ¹⁵N is often necessary. rsc.orgnih.gov Isotopic enrichment enhances the sensitivity of NMR experiments and allows for the use of more advanced techniques.
The general protocol for obtaining isotopically labeled peptides involves:
Chemical Synthesis: For smaller peptides, solid-phase peptide synthesis (SPPS) using isotopically labeled amino acids is a common approach. This allows for site-specific labeling.
Recombinant Expression: For larger peptides and proteins, expression in a host organism (e.g., E. coli) grown on minimal media supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively, is the standard method for uniform labeling. vt.edu
Purification: Following synthesis or expression, the labeled peptide must be purified to a high degree, typically using high-performance liquid chromatography (HPLC).
Advanced labeling schemes, such as segmental or site-specific labeling, can also be employed to simplify complex spectra and focus on specific regions of the molecule. nih.govckisotopes.com
X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline solid state. nih.gov This technique is complementary to NMR spectroscopy as it gives a precise and unambiguous picture of a single conformation, whereas NMR provides information about the ensemble of conformations present in solution.
The process involves:
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the peptide. This involves screening a wide range of conditions (solvents, precipitants, temperature, etc.).
Data Collection: The crystal is mounted in an X-ray diffractometer, and a diffraction pattern is collected by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. The resulting model is then refined to best fit the experimental data.
The crystal structure of Cyclo(methyltauryl-phenylalanyl-D-proline) would reveal precise bond lengths, bond angles, and torsion angles. It would definitively establish the cis/trans conformation of the peptide bonds in the solid state and detail the intramolecular and intermolecular interactions that stabilize the crystal lattice. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Determination of Crystal System, Space Group, and Unit Cell Parameters
The crystalline form of Cyclo(methyltauryl-phenylalanyl-D-proline) has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. nih.gov The specific space group was identified as P2(1)2(1)2(1), a common non-centrosymmetric space group for chiral molecules. nih.gov The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were precisely measured. nih.gov
| Crystal Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2(1)2(1)2(1) |
| a | 5.454 Å |
| b | 13.486 Å |
| c | 24.025 Å |
This table summarizes the key crystallographic data for Cyclo(methyltauryl-phenylalanyl-D-proline).
Quantification of Peptide Bond Planarity Deviations
While peptide bonds are often depicted as planar due to resonance, significant deviations from planarity can occur. In the crystal structure of Cyclo(methyltauryl-phenylalanyl-D-proline), both the Phe-D-Pro and D-Pro-MeTau peptide bonds exhibit considerable deviation from planarity. nih.gov The extent of this deviation is quantified by the omega (ω) torsion angle. For both of these peptide bonds, the deviation, represented as |Δω|, is approximately 12 degrees. nih.gov This distortion from ideal planarity is a crucial conformational feature of the molecule.
This table details the conformation and deviation from planarity for the peptide bonds in Cyclo(methyltauryl-phenylalanyl-D-proline).
Side Chain Conformation of the Phenylalanine Residue (e.g., g-rotamer analysis)
The spatial orientation of the benzyl (B1604629) side chain of the phenylalanine residue is described by the chi 1 (χ1) torsion angle. The analysis of the crystal structure reveals that the phenylalanine side chain adopts the statistically most favored g- rotamer conformation. nih.gov The measured χ1 torsion angle for this conformation is -68.6°. nih.gov
Identification of Intramolecular and Intermolecular Hydrogen Bonding Networks within Crystal Packing
Hydrogen bonds play a vital role in stabilizing the conformation of peptides and their packing in the crystalline state. In the crystal lattice of Cyclo(methyltauryl-phenylalanyl-D-proline), the molecules are linked by a weak intermolecular hydrogen bond. nih.gov This hydrogen bond forms between the NH group of one molecule and the O1' oxygen atom of the methyltaurine residue of a neighboring molecule, contributing to the stability of the crystal packing. nih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs and Conformational Stability
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational stability of peptides. subr.eduamericanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD provides insights into the presence of ordered secondary structures like α-helices, β-sheets, and β-turns, as well as disordered or random coil conformations. americanpeptidesociety.orguq.edu.au For a cyclic tripeptide such as Cyclo(methyltauryl-phenylalanyl-D-proline), the constrained 9-membered ring structure often precludes the formation of extensive, repeating secondary structures like helices. gla.ac.uk Instead, the CD spectrum is typically analyzed for signatures corresponding to β-turns or other non-regular, folded structures. subr.edunih.gov
The conformational stability can be assessed by monitoring changes in the CD spectrum in response to variations in environmental conditions such as temperature, pH, or solvent polarity. subr.edu A stable conformation will show minimal changes in its CD profile across a range of conditions, whereas a flexible peptide will exhibit significant spectral alterations. subr.edu The presence of the unnatural amino acid, methyltaurine, and the D-proline residue introduces unique structural constraints that would be reflected in the CD spectrum. The aromatic side chain of phenylalanine can also contribute to the CD signal in the amide region, which may require specialized methods to deconvolute for accurate secondary structure analysis. nih.gov
Table 1: Characteristic CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet (Antiparallel) | ~195 | ~217 |
| β-Turn | Varies; often a positive band ~205-215 and a negative band ~225-230 | Varies; often a negative band ~225-230 |
| Random Coil | ~212 | ~198 |
Advanced Computational and Theoretical Methods for Conformational Analysis
While CD spectroscopy provides valuable ensemble-averaged structural information, a detailed, atomic-level understanding of a cyclic peptide's flexibility and preferred conformations requires advanced computational methods. These theoretical approaches are essential for mapping the complex energy landscapes of constrained molecules like Cyclo(methyltauryl-phenylalanyl-D-proline). gla.ac.uk
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes
Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, providing a dynamic picture of molecular motion over time. nih.govmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a cyclic peptide, revealing the different shapes it can adopt and the transitions between them. nih.govresearchgate.net A key challenge in simulating cyclic peptides is the inherent ring strain, which can slow down conformational changes and make it difficult to adequately sample the entire free-energy landscape with standard MD. nih.gov
To overcome this, enhanced sampling techniques such as Replica-Exchange Molecular Dynamics (REMD) or Gaussian accelerated Molecular Dynamics (GaMD) are often employed. biorxiv.orgplos.org The accuracy of MD simulations is heavily dependent on the chosen force field (e.g., AMBER, CHARMM, GROMOS), which defines the potential energy of the system. mdpi.comacs.org For a molecule containing an unnatural residue like methyltaurine, specific parameterization of the force field may be necessary to accurately model its geometry and interactions. rsc.orgnih.gov These simulations can characterize the dynamic equilibrium between different conformers in solution, providing critical insights that are not accessible through static experimental methods alone. nih.gov
Monte Carlo (MC) Simulation Approaches
Monte Carlo (MC) simulation is another powerful computational technique for exploring the conformational space of molecules. tandfonline.comsemanticscholar.org Unlike the deterministic nature of MD, MC methods employ random, stochastic moves to generate new molecular conformations. ucsd.edu A new conformation is accepted or rejected based on a probability criterion, typically the Metropolis criterion, which favors lower-energy states while still allowing the system to escape local energy minima and overcome high energy barriers. gla.ac.uk
This ability to "jump" over energy barriers makes MC simulations particularly effective for sampling the rugged conformational energy landscapes typical of cyclic peptides. gla.ac.uktandfonline.com Biased MC schemes and hybrid approaches that combine MC with other methods, such as genetic algorithms, have been developed to enhance sampling efficiency for complex cyclic and branched molecules. tandfonline.comucsd.edu For Cyclo(methyltauryl-phenylalanyl-D-proline), an MC simulation would be used to generate a broad ensemble of possible structures, which can then be further analyzed and clustered to identify the most probable and energetically favorable conformations.
Quantum Mechanical Calculations for Electronic Structure and Torsion Potential Energy Surfaces
Quantum Mechanical (QM) calculations provide the most accurate description of molecular systems by solving the Schrödinger equation. researchgate.net While computationally intensive, QM methods like Density Functional Theory (DFT) are invaluable for obtaining precise information about electronic structure, bond energies, and the potential energy surfaces associated with bond rotations (torsion angles). researchgate.netnih.gov
For a cyclic peptide, QM calculations can be used to:
Optimize Geometries: Determine the lowest-energy three-dimensional structure of a specific conformer with high accuracy.
Calculate Relative Energies: Accurately compute the energy differences between various conformations identified by MD or MC simulations. nih.gov
Generate Torsion Potential Energy Surfaces: By systematically rotating specific dihedral angles (e.g., around the peptide backbone or side chains) and calculating the energy at each step, QM can map the energy barriers to conformational change. This is crucial for understanding the molecule's flexibility and the likelihood of cis/trans isomerization, particularly at the phenylalanyl-D-proline peptide bond. cas.cz
A hybrid approach, where less computationally expensive methods are used for initial conformational searching and QM is used for refinement, is often employed to balance accuracy and computational cost. researchgate.net
Machine Learning and Artificial Intelligence (AI) in Cyclic Peptide Conformation Prediction
Table 2: Comparison of Advanced Computational Methods
| Method | Primary Application | Key Strength | Key Limitation |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulating dynamic motion and conformational transitions over time. | Provides a time-dependent, dynamic view of the molecular landscape. | Computationally intensive; can get trapped in local energy minima. |
| Monte Carlo (MC) | Sampling a broad range of possible conformations. | Efficient at overcoming energy barriers to find diverse structures. | Does not provide a time-dependent trajectory of motion. |
| Quantum Mechanics (QM) | Calculating precise energies, electronic properties, and geometries. | Highest accuracy for electronic structure and relative energies. | Extremely high computational cost, limited to smaller systems or single conformers. |
| Machine Learning (AI) | Rapidly predicting structural ensembles from sequence. | Extremely fast prediction after initial model training. | Accuracy is dependent on the quality and diversity of the training data. |
A significant challenge for many predictive algorithms is the presence of unnatural or non-canonical amino acids, such as the N-methylated taurine (B1682933) derivative in Cyclo(methyltauryl-phenylalanyl-D-proline). nih.gov Standard AI models like AlphaFold were primarily trained on the 20 common proteinogenic amino acids. nih.gov
To address this, new models and methodologies are being developed specifically to handle peptides with unnatural residues. nih.govoup.com The HighFold2 model, for instance, extends the framework of AlphaFold-Multimer to predict the structures of cyclic peptides containing unnatural amino acids. nih.govnih.gov This is achieved by:
Extending Residue Definitions: The model's internal library of amino acid rigid groups and atomic coordinates is expanded to include the new, unnatural residues. oup.com
Parameterization: Force field parameters for the unnatural amino acids are generated, often using QM calculations, to allow for energy minimization and relaxation of the predicted structures. nih.govnih.gov
Multi-scale Modeling: Incorporating additional neural networks that characterize atom-level features, allowing the model to distinguish between different types of unnatural amino acids. nih.gov
Development and Application of Peptide-Specific Conformational Analysis Tools (e.g., PEPCAT, PCD plot, PMA map)
The conformational landscape of cyclic peptides is crucial for their biological activity. Tools such as PEPCAT, the Peptide Conformation Distribution (PCD) plot, and the Peptidomimetic Analysis (PMA) map have been developed to provide detailed insights into the three-dimensional structures of these molecules.
The PCD plot is an alignment-free method that visualizes the conformational distribution and chemical space coverage of peptidomimetic molecules. It achieves this by projecting the pseudo-Cα-Cβ coordinates of a molecule onto the actual dataset of Cα-Cβ coordinates derived from the Protein Data Bank (PDB). This allows for a visual inspection of the conformational preferences of a compound.
The PMA map , in contrast, is an alignment-based tool that offers a quantitative comparison of various peptidomimetics against a target peptide motif. A key advantage of the PMA map is its ability to compare different mimetic scaffolds on the same map, facilitating the rapid selection of the most suitable mimetics for a target.
While these tools are powerful for peptidomimetic design and analysis, their specific application to Cyclo(methyltauryl-phenylalanyl-D-proline) has not been documented. A hypothetical application would involve computational modeling of the compound's possible conformations, followed by analysis using PCD plots to visualize its conformational space and PMA maps to compare it to known bioactive peptide structures.
Table 1: Hypothetical Conformational Analysis Parameters for Cyclo(methyltauryl-phenylalanyl-D-proline)
| Parameter | Description | Hypothetical Value/Observation |
| Preferred Conformation(s) | The lowest energy three-dimensional arrangement(s) of the atoms. | To be determined through computational chemistry (e.g., molecular dynamics simulations). |
| Dihedral Angles (φ, ψ, ω) | Torsion angles that define the backbone conformation of the peptide. | Would be calculated for each residue in the determined low-energy conformations. |
| Intramolecular Hydrogen Bonds | Hydrogen bonds within the molecule that stabilize its conformation. | Potential for hydrogen bonds involving the taurine sulfonyl group and amide protons would be investigated. |
| Side Chain Orientations | The spatial arrangement of the phenylalanine and proline side chains. | Crucial for receptor interaction; would be a key output of conformational analysis. |
Topological and Symmetrical Analysis of Cyclic Peptide Rings (e.g., pseudo mirror-planes)
The topology and symmetry of cyclic peptides are fundamental characteristics that influence their physical and biological properties. The analysis of these features can reveal insights into their structural rigidity and potential for molecular recognition.
A pseudo mirror-plane is a plane that approximately divides a molecule into two mirror-image halves. The presence of such symmetry elements can have significant implications for the molecule's interaction with chiral environments, such as protein binding sites.
Table 2: Hypothetical Topological and Symmetrical Features of Cyclo(methyltauryl-phenylalanyl-D-proline)
| Feature | Description | Hypothetical Characteristic |
| Ring Puckering | The non-planar conformation of the cyclic backbone. | Likely a complex pucker influenced by the proline ring and the methyltaurine residue. |
| Overall Shape | The global three-dimensional geometry of the molecule. | Potentially a distorted or folded macrocyclic structure. |
| Pseudo Mirror-Plane | A plane of approximate symmetry within the molecule. | Unlikely due to the inherent chirality and mix of L and D amino acids, but would require detailed structural analysis to confirm or deny. |
| Chirality | The non-superimposable mirror image nature of the molecule. | The molecule is chiral due to the presence of chiral centers in the amino acid residues. |
Structure Activity Relationship Sar and Mechanistic Pathways for Cyclo Methyltauryl Phenylalanyl D Proline Analogs
Theoretical Frameworks for Peptide Structure-Activity Correlation
The relationship between the structure of a peptide and its activity is a cornerstone of medicinal chemistry. For cyclic peptides like Cyclo(methyltauryl-phenylalanyl-proline), this relationship is governed by a set of theoretical frameworks that help in understanding and predicting their biological roles.
Molecular Determinants of Ligand-Receptor Interactions in Cyclic Systems.uq.edu.au
The interaction between a ligand, such as a cyclic peptide, and its receptor is a highly specific process dictated by various molecular determinants. In cyclic systems, the conformational rigidity of the peptide backbone plays a crucial role. researchgate.net This rigidity reduces the number of available conformations, which can lead to a higher affinity and specificity for the target receptor compared to more flexible linear peptides. researchgate.net
Key molecular determinants include:
Hydrogen Bonds: The formation of hydrogen bonds between the peptide and the receptor is a critical factor in the stability of the ligand-receptor complex.
Hydrophobic Interactions: The non-polar side chains of amino acid residues, such as the phenyl group in phenylalanine, can interact with hydrophobic pockets in the receptor, contributing significantly to binding affinity.
Electrostatic Interactions: Charged residues within the peptide can form salt bridges or other electrostatic interactions with oppositely charged groups on the receptor surface.
Steric Complementarity: The three-dimensional shape of the cyclic peptide must fit snugly into the binding site of the receptor, much like a key fits into a lock.
The specific arrangement of functional groups in Cyclo(methyltauryl-phenylalanyl-proline) dictates its interaction with biological targets. The methyltauryl group, for instance, introduces a unique chemical feature that can influence both solubility and binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclic Peptides.nih.govcreative-peptides.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pepdd.comnih.gov For cyclic peptides, QSAR models can predict the activity of new analogs and help in the design of more potent and selective molecules. researchgate.net
The development of a QSAR model typically involves the following steps:
Data Set Collection: A series of cyclic peptides with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each peptide. These can include physicochemical properties, steric parameters, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
QSAR studies on cyclic peptides have highlighted the importance of conformational parameters and specific amino acid properties in determining their biological effects. acs.org
Exploration of Mechanistic Basis of Action (Drawing Parallels with Related Cyclic Dipeptides like Cyclo(phenylalanine-proline))
Due to the limited direct research on Cyclo(methyltauryl-phenylalanyl-proline), drawing parallels with well-studied related compounds like Cyclo(phenylalanine-proline) can provide valuable insights into its potential mechanisms of action.
Influence of Constrained Conformation and Rigidity on Biological Recognition and Target Binding Affinity.nih.gov
The cyclic nature of dipeptides imposes significant conformational constraints, which can enhance their biological activity. nih.gov This rigidity pre-organizes the peptide into a conformation that is favorable for binding to its biological target, thereby reducing the entropic penalty associated with binding. nih.gov This can lead to a higher binding affinity compared to their linear counterparts. researchgate.net
The constrained conformation of cyclic dipeptides like Cyclo(phenylalanine-proline) has been shown to be crucial for their ability to interact with specific biological targets. nih.gov This rigidity can also contribute to increased metabolic stability by making the peptide less susceptible to enzymatic degradation. mdpi.com
Table 1: Impact of Conformational Rigidity on Biological Properties of Cyclic Peptides
| Feature | Linear Peptides | Cyclic Peptides |
| Conformational Flexibility | High | Low |
| Receptor Binding Affinity | Generally Lower | Generally Higher |
| Receptor Selectivity | Lower | Higher |
| Metabolic Stability | Lower | Higher |
This table provides a generalized comparison and exceptions may exist.
Modulatory Effects on Cellular Processes
Cyclic dipeptides can exert a variety of modulatory effects on cellular processes, often through complex mechanisms that are still being fully elucidated.
Investigation of Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Pathways.nih.govgla.ac.uk
Reactive oxygen species (ROS) are highly reactive molecules that are generated as byproducts of normal cellular metabolism. nih.govyoutube.com An imbalance between the production of ROS and the ability of the cell to detoxify them leads to oxidative stress, which has been implicated in a wide range of diseases. mdpi.com
Some cyclic dipeptides have been shown to modulate ROS levels and influence oxidative stress pathways. For example, studies on Cyclo(phenylalanine-proline) have demonstrated that it can induce the production of ROS in mammalian cells. nih.gov This increase in ROS can lead to DNA damage and the activation of cellular stress responses. nih.gov The proposed mechanism involves the perturbation of the mitochondrial membrane, leading to an increase in superoxide (B77818) production. nih.gov
Table 2: Research Findings on ROS Modulation by Cyclo(phenylalanine-proline)
| Finding | Observation | Reference |
| ROS Production | Treatment with Cyclo(phenylalanine-proline) leads to increased levels of intracellular ROS, particularly superoxide. | nih.gov |
| DNA Damage | The elevated ROS levels induce DNA double-strand breaks and activate DNA damage response pathways. | nih.gov |
| Gene Expression | Cyclo(phenylalanine-proline) treatment suppresses the expression of genes involved in ROS scavenging. | nih.gov |
| Mitochondrial Perturbation | The compound causes disruption of the mitochondrial membrane potential. | nih.gov |
It is plausible that Cyclo(methyltauryl-phenylalanyl-proline), due to its structural similarities, may also possess the ability to modulate cellular redox status, although further research is required to confirm this.
Analysis of DNA Integrity and Activation of DNA Damage Response Systems
Research into analogs, specifically Cyclo(phenylalanyl-proline) or cFP, has demonstrated a significant impact on the genetic material of mammalian cells. Treatment with cFP leads to the induction of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. nih.govnih.gov This genotoxic effect triggers a cellular cascade known as the DNA Damage Response (DDR).
The activation of this response system is characterized by the phosphorylation of key proteins. One such critical event is the phosphorylation of the histone variant H2AX at serine 139 (forming γH2AX), a well-established marker for DNA double-strand breaks. nih.gov The signaling pathway responsible for this activation proceeds through the ATM (Ataxia-Telangiectasia Mutated) and CHK2 (Checkpoint Kinase 2) kinases. nih.govnih.gov The ATM-CHK2 pathway is a primary signaling cascade that responds to DSBs, initiating cell cycle arrest and DNA repair processes.
The underlying cause of this DNA damage has been linked to an increase in intracellular reactive oxygen species (ROS). nih.gov This suggests that the compound's activity creates a state of oxidative stress that ultimately harms the cell's DNA. Further in vivo and in vitro studies on phenylalanine itself have shown that high concentrations can induce DNA damage in the cerebral cortex and blood, reinforcing the idea that this amino acid component could contribute to genotoxicity under certain conditions. nih.gov
| Effect | Observation | Key Proteins/Markers | Source |
|---|---|---|---|
| DNA Damage | Induces DNA double-strand breaks (DSBs) in mammalian cells. | γH2AX (phosphorylated H2AX at S139) | nih.gov |
| DDR Activation | Activates the DNA Damage Response pathway. | ATM, CHK2 | nih.govnih.gov |
| Mechanism | Damage is mediated by an elevation of Reactive Oxygen Species (ROS). | Superoxide | nih.gov |
Potential Impact on Mitochondrial Function and Membrane Dynamics
The integrity of mitochondria is directly linked to the genotoxic effects observed with cFP treatment. Studies indicate that the compound perturbs the mitochondrial membrane, which disrupts normal function and leads to an increased production of ROS, specifically superoxide anions. nih.govnih.gov This mitochondrial dysfunction is a key source of the oxidative stress that results in DNA damage.
The mechanism appears to involve the suppression of a subset of genes responsible for regulating ROS metabolism, including those involved in both scavenging and production. nih.gov By down-regulating the cell's natural antioxidant defenses, the compound allows for an accumulation of damaging ROS. Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health. mdpi.com The perturbation caused by cFP can lead to a loss of MMP, which is associated with mitochondrial dysfunction and the initiation of apoptosis. nih.govmdpi.com
Furthermore, proline metabolism itself is connected to mitochondrial function. Proline has been shown to restore mitochondrial function in senescent cells by inducing mitophagy, a process that clears away damaged mitochondria. nih.gov This highlights the complex role that the proline residue can play in cellular energetics and health, suggesting that a cyclic peptide containing proline could have multifaceted interactions with mitochondrial pathways.
| Effect | Specific Finding | Consequence | Source |
|---|---|---|---|
| Mitochondrial Membrane Perturbation | Treatment with cFP disrupts the mitochondrial membrane. | Increased production of ROS (superoxide). | nih.gov |
| Gene Expression | Suppresses genes related to ROS scavenging and production. | Elevated levels of intracellular oxidative stress. | nih.govnih.gov |
| Mitochondrial Health | Can lead to a decrease in mitochondrial membrane potential. | Compromised mitochondrial integrity and function. | nih.govmdpi.com |
Interaction with Intracellular Components and Inhibition of Biosynthetic Pathways (e.g., protein synthesis)
The proline residue, a core component of the cyclic peptide, has unique structural properties that can interfere with fundamental biosynthetic pathways like protein synthesis. Proline is the only proteinogenic amino acid that is a secondary amine, with its side chain forming a rigid cyclic structure that connects back to the backbone nitrogen. wikipedia.orgnih.gov
This exceptional conformational rigidity has significant consequences at the ribosome. When proline is a substrate in peptide bond formation, the process is considerably slower compared to any other amino acid. wikipedia.orgnih.gov This is a general feature of N-alkylamino acids. The rigidity of the proline ring hinders its proper positioning within the amino acid binding pocket of the ribosome's active site and can affect the path of the nascent peptide chain through the ribosomal exit tunnel. nih.gov The formation of proline-proline bonds is the slowest of all. wikipedia.org Therefore, the presence of a proline-containing compound could theoretically interact with and impede the ribosomal machinery, although direct inhibition of protein synthesis by Cyclo(methyltauryl-phenylalanyl-proline) has not been explicitly demonstrated.
Role in Intercellular Signaling and Quorum Sensing Analogies
Cyclic dipeptides are well-established signaling molecules in microbial communities. Specifically, Cyclo(l-Phe-l-Pro) (cFP) is produced by the bacterium Vibrio vulnificus and functions as a quorum-sensing signal. nih.govplos.orgresearchgate.net Quorum sensing is a system of stimulus and response correlated to population density, allowing bacteria to coordinate gene expression.
In Vibrio species, cFP modulates the expression of virulence factors. plos.orgplos.org It has been shown to induce the production of the major outer membrane protein OmpU in a manner dependent on the transmembrane regulator ToxR. nih.govresearchgate.net The signaling pathway involves cFP binding to the periplasmic domain of ToxR, which in turn activates the transcription of leuO, a gene encoding a LysR-type regulator. researchgate.net
Furthermore, cFP helps the bacteria defend against oxidative stress—a common challenge during host infection—by inducing the expression of hydroperoxidase I (katG). nih.gov This induction is mediated through a complex signaling cascade involving ToxR, LeuO, the histone-like protein HU, and the alternative sigma factor RpoS, which is the master regulator of the general stress response. nih.gov
| Signal Molecule | Organism | Signaling Pathway | Outcome | Source |
|---|---|---|---|---|
| Cyclo(l-Phe-l-Pro) | Vibrio vulnificus | ToxR-dependent modulation | Induces expression of outer membrane protein OmpU. | nih.govresearchgate.net |
| Cyclo(l-Phe-l-Pro) | Vibrio vulnificus | ToxR-LeuO-HU-RpoS pathway | Induces hydroperoxidase (katG) expression, conferring resistance to oxidative stress. | nih.gov |
| Cyclo(l-Phe-l-Pro) | Vibrio cholerae | Inhibition of virulence factors | Inhibits cholera toxin and toxin-coregulated pilus production. | plos.org |
Investigation of Membrane Interaction Mechanisms (e.g., Pore Formation by Cyclic Antimicrobial Peptides)
While the specific mechanism for Cyclo(methyltauryl-phenylalanyl-proline) is not detailed, the structure of cyclic peptides lends itself to various forms of membrane interaction, including pore formation, a common mechanism for antimicrobial peptides (AMPs). nih.gov These interactions are driven by the peptide's physicochemical properties, such as charge and hydrophobicity.
Cyclic peptides can perturb and permeabilize lipid bilayers through several proposed models, including the "barrel-stave" and "toroidal pore" models. nih.govresearchgate.netnih.gov In the barrel-stave model, peptides oligomerize and insert into the membrane to form a protein-lined channel. In the toroidal model, the peptides induce the lipid leaflets to curve inward, creating a pore lined by both peptides and lipid headgroups. nih.gov Molecular dynamics simulations of some cyclic AMPs show the formation of disordered toroidal pores approximately 1-2 nm in diameter. nih.gov
Correlation of Specific Residues (Methyltauryl, Phenylalanine, Proline) and Cyclization Features with Mechanistic Outcomes
Methyltauryl: Taurine (B1682933) and its derivatives, like N-methyltaurine, are aminosulfonic acids known for a variety of biological actions, including osmoregulation and antioxidation. nih.govacs.org The incorporation of a taurine moiety into a d-peptide has been shown to drastically boost its cellular uptake. nih.gov The high polarity of the N-methyltaurine group makes it a suitable polar head in surfactant-like molecules. wikipedia.org In the context of a cyclic peptide, this residue would likely enhance solubility and could play a role in mediating interactions with cell surfaces or transporters.
Phenylalanine: As a bulky, aromatic, and hydrophobic residue, phenylalanine is critical for membrane interaction. researchgate.net The phenyl ring can insert into the hydrophobic core of the lipid bilayer, serving as an anchor that facilitates membrane disruption. aip.orgaip.org The position of phenylalanine residues within a peptide sequence is key to determining both its antimicrobial activity and its cytotoxicity. nih.govnih.gov The replacement of L-Phenylalanine with its D-enantiomer in other cyclic peptides has been shown to increase potency and resistance to enzymatic degradation. nih.gov
Proline: Proline's unique pyrrolidine (B122466) ring imparts exceptional conformational rigidity. wikipedia.orgnih.gov By locking the backbone dihedral angle (φ), it acts as a structural disruptor, often inducing β-turns in the peptide chain. wikipedia.orgquora.com This constrained conformation reduces the flexibility of the molecule, which can pre-organize it for optimal binding to a biological target and decrease the entropic penalty of binding. researchgate.netacs.org
| Feature | Role / Effect | Mechanistic Implication | Source |
|---|---|---|---|
| Methyltauryl | Polar, aminosulfonic acid group. | May enhance cellular uptake and solubility. | nih.govwikipedia.org |
| Phenylalanine | Bulky, hydrophobic, aromatic residue. | Acts as a membrane anchor, facilitating insertion into and disruption of lipid bilayers. | aip.orgaip.orgnih.gov |
| Proline | Rigid, cyclic side chain. | Induces turns and restricts conformational freedom, pre-organizing the structure for receptor binding. | wikipedia.orgnih.gov |
| Cyclization | Constrains the peptide backbone into a macrocycle. | Increases proteolytic stability, enhances receptor binding affinity, and can improve membrane permeability. | researchgate.netrsc.orgresearchgate.net |
Emerging Research Directions and Future Outlook
Integration of High-Throughput Synthesis and Advanced Characterization Techniques for Complex Cyclic Peptides
The modern drug discovery process for macrocyclic peptides is heavily reliant on library-based screening methods. rsc.org A key advantage of this approach is the ability to generate and screen millions to trillions of diverse macrocyclic scaffolds against specific biological targets. rsc.org For a compound like Cyclo(methyltauryl-phenylalanyl-proline), high-throughput synthesis would enable the rapid creation of a library of analogs. By systematically substituting the phenylalanine and proline residues or modifying the methyltauryl group, researchers can explore a vast chemical space to identify derivatives with enhanced properties. Methodologies such as DNA encoded libraries (DEL) and one-bead-one-compound (OBOC) techniques, which use split-and-pool strategies, are instrumental in building such diverse libraries. rsc.org
Once synthesized, these complex cyclic peptides require sophisticated characterization. Advanced mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are crucial for confirming the primary structure, determining the three-dimensional conformation, and understanding the conformational dynamics of each analog. The integration of automated synthesis platforms with high-content analytical techniques will be essential to efficiently manage the design-make-test-analyze cycle for novel derivatives of Cyclo(methyltauryl-phenylalanyl-proline).
Next-Generation Computational Tools and AI Frameworks for De Novo Design and Optimization of Specific Cyclic Peptides
| Computational Tool/Framework | Primary Function | Potential Application for Cyclo(methyltauryl-phenylalanyl-proline) |
| CCPep | De novo design of membrane-permeable cyclic peptides using AI. nih.govresearchgate.net | Optimization of the peptide backbone and side chains to enhance cell penetration and potential for oral bioavailability. |
| CYC_BUILDER | Reinforcement learning-based fragment assembly for designing target-specific cyclic peptide binders. biorxiv.org | De novo design of analogs that can bind to challenging targets like protein-protein interfaces. |
| AlphaFold | High-accuracy prediction of peptide and protein 3D structures from amino acid sequences. jpt.comneurosnap.ai | Predicting the precise conformation of novel analogs, guiding rational design to achieve desired structural features. |
Expanding the Scope of Non-Canonical Amino Acid Incorporation and Macrocyclic Scaffolds in Cyclic Peptide Research
While nature primarily uses 20 canonical amino acids, medicinal chemists are increasingly exploring non-canonical amino acids (ncAAs) to build designer peptides with improved drug-like properties. nih.gov The incorporation of ncAAs into a structure like Cyclo(methyltauryl-phenylalanyl-proline) offers a powerful strategy to overcome common limitations of natural peptides, such as poor metabolic stability and low permeability. nih.govnih.gov
Modifications could include substituting the proline with analogues to alter backbone rigidity, or replacing phenylalanine with other aromatic or non-aromatic ncAAs to fine-tune target binding and lipophilicity. nih.govresearchgate.net The methyltauryl component itself is a non-canonical feature, and further modifications to this group could be explored. The introduction of moieties like N-alkyl groups can obstruct protease-mediated hydrolysis, enhancing the peptide's stability in biological systems. nih.gov Branched cyclic amino acids can confer exceptional conformational rigidity, which can be beneficial for locking the peptide into its bioactive conformation. researchgate.net
Beyond simple substitutions, the core structure of Cyclo(methyltauryl-phenylalanyl-proline) can serve as a macrocyclic scaffold. nih.govresearchgate.net This framework can be used to graft new functionalities or epitopes, effectively engineering novel biological activities onto a stable and constrained backbone. nih.govresearchgate.net This approach leverages the inherent stability of the cyclic structure while allowing for extensive functional diversification. researchgate.net
| Type of Non-Canonical Modification | Potential Improvement | Example Application |
| N-methylation | Increased proteolytic resistance, improved membrane permeability. nih.govdrugdiscoverychemistry.com | N-methylation of the phenylalanine or proline amide bond. |
| β-amino acids | Altered backbone conformation, resistance to proteases. nih.gov | Replacement of a standard α-amino acid with its β-counterpart. |
| α,α-disubstituted amino acids | Constrained dihedral angles, induction of specific secondary structures. nih.govresearchgate.net | Replacing proline with a more rigid cyclic amino acid. |
| Fluorinated amino acids | Enhanced metabolic stability, altered binding properties. | Introduction of a fluorinated phenylalanine analog. |
Unraveling Complex Conformational Dynamics in Physiologically Relevant Environments
Understanding these dynamics requires advanced analytical techniques, primarily high-resolution NMR spectroscopy, performed in environments that mimic physiological conditions (e.g., in aqueous solution, in the presence of lipid micelles to simulate cell membranes). These studies can reveal the equilibrium between different conformational states and how this equilibrium shifts upon interaction with a biological target. Computational methods, such as molecular dynamics (MD) simulations, are also crucial for exploring the conformational space available to the peptide over time, providing insights that complement experimental data. nih.gov A comprehensive understanding of these dynamics is essential for rational macrocycle design, as it allows for the rigidification of the molecule to enhance binding potency. drugdiscoverychemistry.com
Strategic Approaches for Identifying Novel Biological Target Modulators and Probes
A critical aspect of future research on Cyclo(methyltauryl-phenylalanyl-proline) will be the identification of its biological targets. Its unique structure, combining elements of peptides and sulfonamides, suggests it could interact with a range of proteins in novel ways. High-throughput screening of genetically encoded cyclic peptide libraries, such as those based on phage display or mRNA display, represents a powerful strategy for discovering potent and selective hits against therapeutic targets. rsc.orgacs.org
By creating a library of analogs based on the Cyclo(methyltauryl-phenylalanyl-proline) scaffold, researchers can screen for binders against entire classes of proteins, such as kinases, proteases, or G-protein coupled receptors. rsc.orgdrugdiscoverychemistry.com Hits from these screens can then be identified via sequencing the attached DNA or mRNA tag. rsc.org Once a target is identified, the compound and its optimized derivatives can be developed as modulators (inhibitors or activators) of that target's function. Alternatively, by attaching fluorescent or radioactive labels, these cyclic peptides can be converted into molecular probes to study biological processes or to serve as diagnostic agents. The constrained architecture of cyclic peptides often leads to high selectivity, making them ideal candidates for such applications. drugdiscoverychemistry.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
